N-(2-CYANO-4,5-DIMETHOXYPHENYL)-2-{4-[(2E)-3-PHENYL-2-PROPEN-1-YL]-1-PIPERAZINYL}ACETAMIDE
Overview
Description
N-(2-CYANO-4,5-DIMETHOXYPHENYL)-2-{4-[(2E)-3-PHENYL-2-PROPEN-1-YL]-1-PIPERAZINYL}ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a cyano group, dimethoxyphenyl ring, and a piperazine moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-CYANO-4,5-DIMETHOXYPHENYL)-2-{4-[(2E)-3-PHENYL-2-PROPEN-1-YL]-1-PIPERAZINYL}ACETAMIDE typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the 2-cyano-4,5-dimethoxyphenyl precursor, followed by the introduction of the piperazine ring and the phenylprop-2-en-1-yl group. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-CYANO-4,5-DIMETHOXYPHENYL)-2-{4-[(2E)-3-PHENYL-2-PROPEN-1-YL]-1-PIPERAZINYL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents to modify specific functional groups within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions may vary depending on the desired outcome, including temperature, pressure, and solvent choice.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
N-(2-CYANO-4,5-DIMETHOXYPHENYL)-2-{4-[(2E)-3-PHENYL-2-PROPEN-1-YL]-1-PIPERAZINYL}ACETAMIDE has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be employed in biochemical assays to investigate its interactions with biological molecules.
Medicine: Researchers explore its potential therapeutic properties, including its effects on various biological pathways.
Industry: The compound may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-CYANO-4,5-DIMETHOXYPHENYL)-2-{4-[(2E)-3-PHENYL-2-PROPEN-1-YL]-1-PIPERAZINYL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- **N-(2-CYANO-4,5-DIMETHOXYPHENYL)-2-{4-[(2E)-3-PHENYL-2-PROPEN-1-YL]-1-PIPERAZINYL}ACETAMIDE
- **this compound
- **this compound
Uniqueness
This compound stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
Properties
IUPAC Name |
N-(2-cyano-4,5-dimethoxyphenyl)-2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O3/c1-30-22-15-20(17-25)21(16-23(22)31-2)26-24(29)18-28-13-11-27(12-14-28)10-6-9-19-7-4-3-5-8-19/h3-9,15-16H,10-14,18H2,1-2H3,(H,26,29)/b9-6+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUWXOYQYBYSODE-RMKNXTFCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C#N)NC(=O)CN2CCN(CC2)CC=CC3=CC=CC=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C(=C1)C#N)NC(=O)CN2CCN(CC2)C/C=C/C3=CC=CC=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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